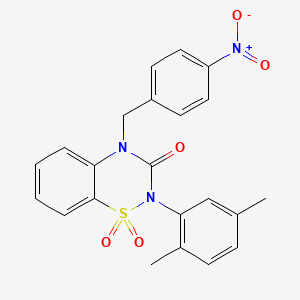

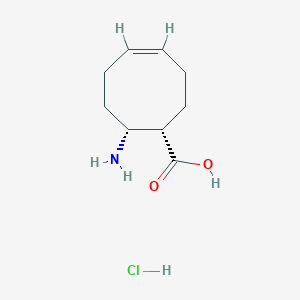

![molecular formula C19H21N3O3S B2374463 N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 1448077-66-4](/img/structure/B2374463.png)

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide” belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Particular emphasis has been made to the seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Molecular Structure Analysis

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . They are an important class of fused nitrogen-bridged heterocyclic compounds .

Chemical Reactions Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . The overview of the most efficient and widely applied modern methods provided herein is organized into sections covering the main metal-free methods structured by the type of the reacting species, leading to the formation of similar final products .

Physical and Chemical Properties Analysis

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . They have a wide range of industrial applications in the fields of optics, material science, and organometallics .

Scientific Research Applications

Chemical Synthesis and Modification

Rhodium-Catalyzed Cyanation

An efficient method involving Cp*Rh(III)-catalyzed selective bis-cyanation of arylimidazo[1,2-α]pyridines with N-cyano-N-phenyl-p-methylbenzenesulfonamide via N-directed ortho double C-H activation has been developed. This method is notable for its broad functional group tolerance, high yields, and operational convenience, demonstrating the versatility of imidazo[1,2-a]pyridine derivatives in chemical synthesis Zhu et al., 2017.

Catalytic Applications

Synthesis of Imidazo[1,2-a]pyridin-3-amine Derivatives

N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives were synthesized using o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide in the presence of mild and efficient catalysts. This process underscores the structural diversity achievable through catalytic reactions involving imidazo[1,2-a]pyridine scaffolds Ghorbani‐Vaghei & Amiri, 2014.

Photophysical Properties

Synthesis of Fluorescent Compounds

The iodine-mediated, oxidative desulfurization promoted cyclization of N-2-pyridylmethyl thioamides is an efficient method for preparing 2-azaindolizines, demonstrating the potential for imidazo[1,2-a]pyridine derivatives in the development of fluorescent compounds. This method facilitates the direct conversion of these derivatives to a variety of fluorescent compounds using transition-metal-catalyzed cross-coupling reactions Shibahara et al., 2006.

Structural and Ligand Applications

N-Heterocyclic Carbenes

Imidazo[1,5-a]pyridine derivatives have been used as a versatile platform for the generation of new types of stable N-heterocyclic carbenes. These carbenes, derived from imidazo[1,5-a]pyridin-3-ylidenes, have been synthesized and characterized, showcasing the structural utility of imidazo[1,2-a]pyridine derivatives in developing ligands for transition metal catalysis Alcarazo et al., 2005.

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine derivatives, which this compound is a part of, have been known to interact with a variety of biological targets . For instance, some imidazo[1,2-a]pyridine derivatives have been reported to have anti-tubercular activity against Mycobacterium tuberculosis .

Mode of Action

Imidazo[1,2-a]pyridine derivatives are known for their broad range of chemical and biological properties . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been reported to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the broad range of biological activities reported for imidazo[1,2-a]pyridine derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible .

Properties

IUPAC Name |

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-14-6-9-17(25-2)18(11-14)26(23,24)22(15-7-8-15)13-16-12-20-19-5-3-4-10-21(16)19/h3-6,9-12,15H,7-8,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUYYPVNXBQURV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

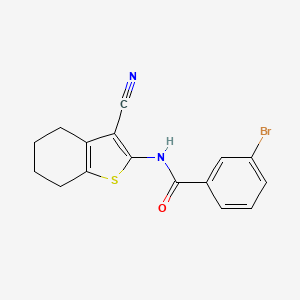

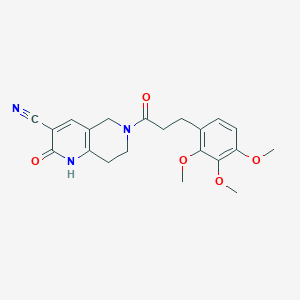

![3-ethyl-N-(2-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2374380.png)

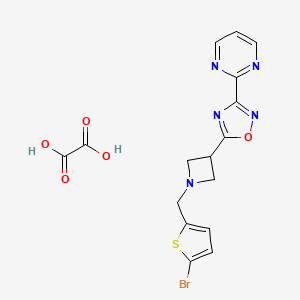

![2-[2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2374387.png)

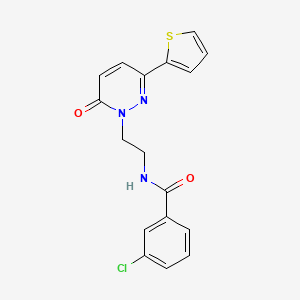

![2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B2374390.png)

![(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B2374394.png)

![N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2374397.png)

![N-(1-cyanocyclopentyl)-2-{[3-(pyrrolidine-1-sulfonyl)phenyl]amino}acetamide](/img/structure/B2374399.png)

![2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2374400.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2374402.png)